Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

Catalog No.
S3340319
CAS No.
36839-56-2
M.F
C8H16I2O3
M. Wt
414.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

CAS Number

36839-56-2

Product Name

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

IUPAC Name

1-(2-iodoethoxy)-2-[2-(2-iodoethoxy)ethoxy]ethane

Molecular Formula

C8H16I2O3

Molecular Weight

414.02 g/mol

InChI

InChI=1S/C8H16I2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2

InChI Key

YSSSUBRWUUSUKO-UHFFFAOYSA-N

SMILES

C(COCCI)OCCOCCI

Canonical SMILES

C(COCCI)OCCOCCI

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] is a chemical compound with the molecular formula C8H16I2O3C_8H_{16}I_2O_3 and a molecular weight of approximately 414.0198 g/mol. This compound is characterized by its ether functionality, specifically featuring two iodoethoxy groups attached to an ethane backbone. The presence of iodine atoms in its structure contributes to its potential reactivity and biological activity. Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] is primarily used in organic synthesis and may have applications in medicinal chemistry due to its unique functional groups .

The chemical reactivity of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] can be attributed to the presence of the iodo groups, which can undergo nucleophilic substitution reactions. These reactions are significant for introducing other functional groups into the molecule or for forming larger organic structures. Additionally, the ether linkages can be cleaved under acidic or basic conditions, leading to the formation of alcohols or other derivatives .

Synthesis of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] typically involves the reaction of diethylene glycol with iodine-containing reagents under controlled conditions. A common method includes:

  • Reagents: Diethylene glycol and iodine.
  • Procedure:
    • Mix diethylene glycol with iodine in an appropriate solvent.
    • Heat the mixture to facilitate reaction.
    • Purify the product through distillation or chromatography.

This method allows for the selective introduction of iodoethoxy groups onto the ethane backbone .

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] has potential applications in various fields:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structure and possible biological activity.
  • Material Science: May be utilized in the formulation of polymers or as a reagent in material modifications .

Interaction studies involving Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] focus on its reactivity with biological macromolecules and other chemical species. Preliminary research may indicate interactions with nucleophiles or electrophiles due to the presence of reactive iodine atoms. Such interactions could lead to modifications in biological pathways or materials properties but require extensive investigation to confirm specific mechanisms and outcomes .

Several compounds share structural similarities with Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-], notably those containing ether linkages and halogen substituents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,2-Bis(2-iodoethoxy)ethaneC6H12I2O2C_6H_{12}I_2O_2Lacks ether backbone; simpler structure
Diethylene glycol dimethyl etherC6H14O3C_6H_{14}O_3No halogen substituents; used as a solvent
Bis(2-methoxyethyl) etherC6H14O3C_6H_{14}O_3Non-iodinated version; common solvent

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] is unique due to its dual iodoethoxy substituents on an ethane backbone, which may impart distinct chemical properties compared to these similar compounds. Its potential applications in medicinal chemistry further distinguish it from more common ethers that lack such functional complexity .

Radical-Mediated Pathways in Photocrosslinking Applications

The radical-mediated reactivity of iodoether compounds in photocrosslinking applications represents a fundamental aspect of their chemical behavior under light-induced conditions [3]. When subjected to visible light irradiation, iodoether compounds undergo homolytic cleavage of the carbon-iodine bond, generating reactive radical species that can participate in crosslinking reactions [4] [5]. The charge-transfer complex formation between iodine and tertiary amines provides an efficient pathway for radical generation under visible light conditions, eliminating the need for traditional photocatalysts [4].

Research has demonstrated that iodine-containing compounds can form charge-transfer complexes with electron donors, exhibiting characteristic absorption bands at approximately 230-280 nanometers and 410-430 nanometers [4]. Under visible light irradiation, these complexes undergo single electron transfer processes, leading to the formation of iodine radicals that can initiate subsequent radical chain reactions [4]. The mechanistic pathway involves initial formation of the excited charge-transfer complex, followed by electron transfer from the donor amine to the acceptor iodine center [4].

Table 1: Photochemical Reactivity Parameters for Iodoether Systems

ParameterValue RangeConditionsReference
Absorption Wavelength (nm)230-280, 410-430Charge-transfer complex [4]
Light SourceWhite LEDAqueous medium [4]
Reaction Time (hours)1-24Ambient temperature [5]
Conversion Efficiency (%)60-95Optimized conditions [3]

The radical-mediated photocrosslinking mechanism proceeds through a series of well-defined steps involving radical initiation, propagation, and termination [3]. Iodanyl radicals generated through photochemical processes can undergo abstraction reactions with carbon-hydrogen bonds, creating carbon-centered radicals that subsequently participate in crosslinking reactions [6] [7]. The reactivity of these radical intermediates is influenced by the electronic environment and steric factors surrounding the iodine center [6].

Experimental evidence indicates that iodine atom transfer reactions can occur efficiently under mild photochemical conditions, with the formation of stable crosslinked products [5] [8]. The regioselectivity of these reactions is governed by the electronic properties of the substrate and the stability of the resulting radical intermediates [9]. Studies have shown that electron-rich alkenes readily participate in iodine atom transfer cycloaddition reactions, producing functionalized products with high yields [9].

Neighboring Group Participation Effects in Glycosylation Reactions

Neighboring group participation represents a crucial mechanistic aspect in glycosylation reactions involving iodoether compounds, where the spatial arrangement of functional groups significantly influences stereochemical outcomes [10] [11]. The mechanism of neighboring group participation involves the formation of bridging intermediates that control the stereochemical course of the reaction through geometric constraints [10]. In glycosylation reactions, the stereodirecting influence of neighboring groups at the 2-position of glycosyl donors is widely recognized as a robust method for achieving 1,2-trans-glycosidic linkages [10].

The concentration dependence of neighboring group-directed glycosylation reactions has been extensively studied, revealing that reaction stoichiometry and concentration significantly affect stereoselectivity [10]. Higher concentrations typically lead to erosion of 1,2-trans-selectivity due to competing SN2-like reactions with activated covalent donors [10]. This phenomenon underscores the importance of optimizing reaction conditions to achieve maximum stereochemical control [10].

Table 2: Stereochemical Outcomes in Neighboring Group Participation

Reaction Type1,2-trans Selectivity (%)Concentration (M)Temperature (°C)Reference
Acetyl-directed85-950.05-0.1-25 to 0 [10]
Benzoyl-directed90-980.02-0.08-40 to -20 [12]
Phthalimido-directed92-990.03-0.1-30 to 0 [13]
Remote participation60-800.1-0.30 to 25 [11]

The mechanistic pathway for neighboring group participation involves the formation of cyclic intermediates through nucleophilic attack of the neighboring group on the anomeric carbon [10]. This process creates a bridging structure that effectively shields one face of the carbohydrate ring, directing the nucleophilic attack to the opposite face and resulting in stereochemical inversion [12]. The stability and reactivity of these bridging intermediates depend on the electronic properties of the neighboring group and the ring size of the cyclic structure formed [13].

Iodine-containing compounds have been employed as efficient promoters in glycosylation reactions, particularly in the activation of thiomethylglycosides [14]. Iodine serves as a chemospecific activator, enabling stereoselective formation of 1,2-cis linkages in oligosaccharide synthesis [14]. The use of iodine as an activator offers advantages in terms of mild reaction conditions and compatibility with various protecting groups [14].

Evidence for neighboring group participation has been obtained through careful analysis of stereochemical outcomes and kinetic studies [15]. Computational investigations using tert-butoxycarbonyl esters as probes have provided direct evidence for the formation of bridging intermediates in specific geometric arrangements [15]. These studies demonstrate that neighboring group participation is limited to specific positions and orientations, with axial 3-position esters showing clear evidence of participation while equatorial positions and remote sites do not participate under typical glycosylation conditions [15].

Stereochemical Outcomes in Ring-Opening and Fragmentation Processes

The stereochemical outcomes in ring-opening and fragmentation processes involving iodoether compounds are governed by a complex interplay of electronic, steric, and orbital symmetry factors [16] [17]. Ring-opening reactions of cyclic ethers containing iodine substituents proceed through well-defined mechanistic pathways that preserve or invert stereochemical information depending on the specific reaction conditions and substrate structure [17].

Stereospecific ring-opening reactions have been demonstrated using nickel-catalyzed cross-coupling methods, where cyclic ethers undergo ring-opening with complete inversion of configuration at the electrophilic carbon center [17]. These transformations provide access to acyclic products with controlled stereochemistry, enabling the synthesis of complex molecular frameworks with predictable stereochemical outcomes [17]. The stereochemical course of these reactions is consistent with an SN2-type mechanism, where nucleophilic attack occurs at the carbon bearing the leaving group with concurrent bond formation and cleavage [17].

Table 3: Stereochemical Control in Ring-Opening Reactions

Substrate TypeMechanismStereochemical OutcomeYield (%)Enantiomeric Excess (%)Reference
TetrahydrofuransSN2 inversionComplete inversion85-95>95 [17]
TetrahydropyransSN2 inversionComplete inversion80-92>90 [17]
Cyclic ethersRadical pathwayRetention/inversion70-85Variable [18]
LactonesCross-couplingStereospecific88-96>98 [17]

The fragmentation processes of iodoether compounds often involve radical intermediates that can undergo various rearrangement and elimination reactions [18]. The stereochemical outcomes of these processes depend on the stability of the intermediate radicals and the kinetic preferences for different reaction pathways [18]. Computational studies have revealed that the barriers for these transformations are influenced by steric interactions and electronic effects, with thermodynamically more stable products generally being favored [19].

Ring-opening reactions involving carbon-iodine bond cleavage have been studied using advanced spectroscopic techniques, providing detailed mechanistic insights [20] [21]. Femtosecond time-resolved X-ray liquidography studies of iodoform have revealed that carbon-iodine bond cleavage leads to the formation of radical intermediates that can undergo subsequent recombination or fragmentation reactions [20] [21]. These studies demonstrate that the photodissociation process involves multiple competing pathways, with the formation of isomeric products depending on the specific reaction conditions [20].

The stereochemical control in fragmentation reactions is influenced by the conformational preferences of the substrate and the geometric requirements for bond cleavage [22]. Studies on steroid systems have shown that electron impact-induced retro-Diels-Alder fragmentations exhibit marked dependence on the stereochemistry of ring junctions, consistent with orbital symmetry rules for concerted processes [23]. These findings highlight the importance of considering stereochemical factors in predicting the outcomes of fragmentation reactions [23].

XLogP3

1.6

Wikipedia

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

Dates

Last modified: 07-26-2023

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